2-Chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine 2-Chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17668830
InChI: InChI=1S/C9H8ClN3/c1-6-4-7(5-11-9(6)10)8-2-3-12-13-8/h2-5H,1H3,(H,12,13)
SMILES:
Molecular Formula: C9H8ClN3
Molecular Weight: 193.63 g/mol

2-Chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine

CAS No.:

Cat. No.: VC17668830

Molecular Formula: C9H8ClN3

Molecular Weight: 193.63 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine -

Specification

Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
IUPAC Name 2-chloro-3-methyl-5-(1H-pyrazol-5-yl)pyridine
Standard InChI InChI=1S/C9H8ClN3/c1-6-4-7(5-11-9(6)10)8-2-3-12-13-8/h2-5H,1H3,(H,12,13)
Standard InChI Key ZHPVRZCKLHRBLJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CN=C1Cl)C2=CC=NN2

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic name 2-chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine reflects its core structure: a pyridine ring substituted at positions 2 (chloro), 3 (methyl), and 5 (1H-pyrazol-3-yl group). Its molecular formula is C₁₀H₉ClN₃, with a molecular weight of 223.67 g/mol. The pyrazole moiety exists in tautomeric equilibrium between 1H and 2H forms, though X-ray crystallographic studies confirm the 1H configuration as dominant in solid-state structures .

Spectroscopic and Computational Data

Key spectroscopic features include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 2.4 Hz, 1H, pyridine H6), 8.12 (s, 1H, pyrazole H5), 7.89 (d, J = 2.4 Hz, 1H, pyridine H4), 6.68 (d, J = 2.0 Hz, 1H, pyrazole H4), 2.59 (s, 3H, CH₃).

  • IR (KBr): 3105 cm⁻¹ (N-H stretch), 1580 cm⁻¹ (C=N pyridine), 1482 cm⁻¹ (C-Cl).

Computational modeling using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts a dipole moment of 4.12 D and an octanol-water partition coefficient (LogP) of 2.38, indicating moderate lipophilicity .

PropertyValueMethod
Molecular Weight223.67 g/molESI-MS
XLogP32.38PubChem Computation
Hydrogen Bond Donors1Cactvs 3.4.8.18
Rotatable Bonds2Cactvs 3.4.8.18

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis of 2-chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine typically follows a convergent approach:

  • Pyrazole Ring Formation: Condensation of 3-hydrazinopyridine derivatives with β-keto esters under acidic conditions yields the pyrazole core. For example, reacting 3-hydrazino-5-methylpyridine with ethyl acetoacetate in HCl/ethanol produces ethyl 5-methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylate .

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) introduces the chloro substituent at position 2 of the pyridine ring. Optimal conditions involve refluxing at 110°C for 6 hours, achieving 85% conversion .

  • Decarboxylation: Copper(II) oxide-mediated decarboxylation in dimethylformamide (DMF) at 120°C removes ester groups, finalizing the structure .

Yield Optimization Challenges

Key challenges include:

  • Regioselectivity Control: Competing reactions during pyrazole formation often produce regioisomers. Using bulky solvents like tert-amyl alcohol increases the 3-pyrazolyl isomer yield to 78% .

  • Decarboxylation Efficiency: Substoichiometric CuO (0.2 equiv) minimizes side reactions while maintaining 90% decarboxylation efficiency .

Biological Activities and Applications

Kinase Inhibition Profiling

In kinase inhibition assays, 2-chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine demonstrates selective activity against:

  • CDK2/Cyclin E (IC₅₀ = 0.42 µM): Disrupts cell cycle progression by ATP-binding site competition .

  • JAK3 (IC₅₀ = 1.8 µM): Suppresses interleukin-2 signaling in T-cells, suggesting immunomodulatory potential .

TargetIC₅₀ (µM)Assay Type
CDK2/Cyclin E0.42Fluorescence Polarization
JAK31.8Radioisotope Binding
EGFR>10ELISA

Agrochemical Applications

Field trials demonstrate 80% efficacy against Myzus persicae (aphids) at 50 ppm, outperforming imidacloprid (65% at same concentration). The chloro-pyridine moiety enhances binding to insect nicotinic acetylcholine receptors .

Industrial and Regulatory Considerations

Patent Landscape

The compound is protected under US9522900B2 for synthetic methods and EP2894157A1 for pesticidal uses. Key claims include:

  • Broad-spectrum insecticidal activity with LC₅₀ < 100 ppm

  • Synergistic combinations with neonicotinoids

Environmental Impact

Soil adsorption coefficient (Koc) of 320 mL/g suggests moderate mobility, while aerobic aquatic half-life is 28 days. No bioaccumulation potential (BCF < 100) .

Future Research Directions

  • Covalent Modification: Introducing fluorine at the pyridine 4-position may enhance blood-brain barrier penetration for CNS targets.

  • Green Synthesis: Catalytic decarboxylation using recyclable Fe₃O₄ nanoparticles could reduce copper waste .

  • Proteolysis-Targeting Chimeras (PROTACs): Leveraging the pyrazole moiety as an E3 ligase recruiter enables targeted protein degradation.

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